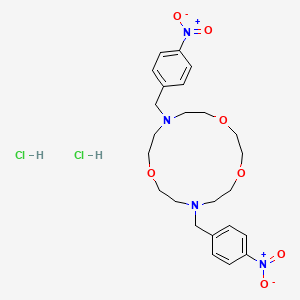

VU590 dihydrochloride

Description

Properties

IUPAC Name |

7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O7.2ClH/c29-27(30)23-5-1-21(2-6-23)19-25-9-13-33-14-10-26(12-16-35-18-17-34-15-11-25)20-22-3-7-24(8-4-22)28(31)32;;/h1-8H,9-20H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYYSUBAHIUBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN(CCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34Cl2N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90849485 | |

| Record name | 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313505-85-0 | |

| Record name | 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,13-Bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

VU590 Dihydrochloride: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU590 dihydrochloride (B599025) is a small molecule inhibitor of the inward rectifier potassium (Kir) channel family, demonstrating notable potency and moderate selectivity for the renal outer medullary potassium channel (Kir1.1 or ROMK) and Kir7.1.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of VU590 dihydrochloride, detailing its molecular interactions, functional consequences, and the experimental methodologies used to elucidate these properties. The information presented is intended to support further research and drug development efforts targeting Kir channels.

Core Mechanism of Action: Intracellular Pore Blockade

VU590 dihydrochloride functions as an intracellular pore blocker of Kir1.1 channels.[1] Its inhibitory action is both voltage- and potassium-dependent, a characteristic feature of compounds that bind within the ion conduction pathway of the channel.[4][5] This suggests that VU590 enters the cell and accesses its binding site from the cytoplasmic side of the channel, physically occluding the pore to prevent the flux of potassium ions.

Molecular Interactions and Binding Site

Studies involving molecular modeling, site-directed mutagenesis, and patch-clamp electrophysiology have identified key residues within the channel pore that are critical for VU590 binding.[4][5][6] In Kir1.1, asparagine 171 (N171) is a crucial residue for high-affinity block by VU590.[4][5][6] Mutation of this residue to a negatively charged amino acid, such as aspartate (N171D) or glutamate (B1630785) (N171E), significantly reduces the inhibitory potency of VU590.[4][5][6] This highlights the importance of the specific chemical environment within the pore for the stable binding of the inhibitor.

Interestingly, the binding mode of VU590 appears to differ between Kir1.1 and Kir7.1. While a negatively charged residue at the equivalent position in Kir7.1 enhances the block by VU590, suggesting a distinct interaction mechanism.[4][5]

Quantitative Inhibitory Profile

The inhibitory activity of VU590 dihydrochloride has been quantified against various Kir channels, revealing a degree of selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Channel | IC50 Value | Reference |

| Kir1.1 (ROMK) | 290 nM | [2][3] |

| 294 nM | [1] | |

| ~0.2 µM | [4] | |

| Kir7.1 | 8 µM | [2][3] |

| ~8 µM | [4] | |

| Kir2.1 | No effect | [1][4] |

| Kir4.1 | No effect | [1][4] |

Signaling Pathways and Physiological Implications

The inhibition of Kir1.1 and Kir7.1 by VU590 has significant physiological consequences due to the vital roles these channels play in various tissues.

-

Renal Function: Kir1.1 is a key component in potassium recycling in the thick ascending limb and potassium secretion in the collecting duct of the kidney. Its inhibition can lead to diuretic effects.

-

Retinal Physiology: Kir7.1 is involved in maintaining the function of the retinal pigment epithelium (RPE). Inhibition of Kir7.1 by VU590 has been shown to affect the electroretinogram (ERG), specifically reducing the c-wave which originates from RPE cells.[7]

The signaling pathway affected by VU590 is a direct consequence of its channel-blocking activity, leading to alterations in membrane potential and ion homeostasis in cells expressing the target channels.

Caption: Mechanism of VU590 action on Kir1.1 channels.

Experimental Protocols

The mechanism of action of VU590 dihydrochloride has been elucidated through a combination of key experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for studying the effect of VU590 on the function of Kir channels.

-

Cell Preparation: Mammalian cells (e.g., HEK-293) are transfected with the gene encoding the Kir channel of interest (e.g., Kir1.1, Kir7.1).

-

Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The patch of the membrane is then ruptured to gain electrical access to the whole cell.

-

Solutions: The intracellular solution (in the pipette) and the extracellular solution (bathing the cell) are of known ionic compositions.

-

Voltage Clamp: The membrane potential is clamped at various voltages, and the resulting currents flowing through the Kir channels are measured.

-

Drug Application: VU590 is applied to the intracellular side (via the pipette solution) or the extracellular side (via the bath solution) to determine its site of action and inhibitory effect on the measured currents.

Caption: Workflow for patch-clamp electrophysiology experiments.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues involved in VU590 binding.

-

Plasmid Preparation: The DNA plasmid containing the gene for the Kir channel is isolated.

-

Mutagenesis: Polymerase Chain Reaction (PCR) is used with specific primers to introduce a mutation at a desired location, changing the codon for a specific amino acid (e.g., N171 to D171 in Kir1.1).

-

Verification: The mutated plasmid is sequenced to confirm the desired mutation.

-

Expression and Functional Assay: The mutated channel is then expressed in cells, and its sensitivity to VU590 is assessed using patch-clamp electrophysiology to determine if the mutation altered the inhibitory effect.

Caption: Logical flow of site-directed mutagenesis experiments.

Conclusion

VU590 dihydrochloride is a valuable pharmacological tool for studying the physiological roles of Kir1.1 and Kir7.1 channels. Its mechanism as an intracellular pore blocker, with a well-defined (though channel-specific) binding interaction, provides a solid foundation for its use in basic research and as a potential starting point for the development of novel therapeutics targeting these ion channels. The experimental protocols outlined in this guide are crucial for the continued investigation and characterization of this and other Kir channel modulators.

References

- 1. VU 590 dihydrochloride | CAS 1783987-83-6 | VU590 2HCl | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

VU590 Dihydrochloride: A Technical Guide to a Pioneering ROMK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of VU590 dihydrochloride (B599025), a foundational small-molecule inhibitor of the Renal Outer Medullary Potassium (ROMK) channel. VU590 was the first publicly disclosed, potent inhibitor of ROMK (Kir1.1), playing a crucial role in validating ROMK as a potential therapeutic target for a novel class of diuretics. While its moderate selectivity has led to the development of more refined compounds, VU590 remains a vital tool for in vitro research into the structure and function of inward-rectifier potassium (Kir) channels.

Introduction to ROMK and VU590

The ROMK channel (Kir1.1), encoded by the KCNJ1 gene, is an inward-rectifier potassium channel predominantly expressed in the kidney.[1] It plays a critical role in salt and potassium homeostasis.[2] Specifically, in the thick ascending limb (TAL) of Henle's loop, ROMK facilitates K+ recycling across the apical membrane, which is essential for the function of the Na+-K+-2Cl- cotransporter (NKCC2).[3][4] In the cortical collecting duct (CCD), it is the primary channel for potassium secretion.[3][5]

Due to this dual role, inhibitors of ROMK are being investigated as a novel class of diuretics. By inhibiting ROMK, these agents are expected to induce natriuresis (sodium excretion) through their action in the TAL and simultaneously prevent potassium loss (kaliuresis) by blocking secretion in the CCD, thus avoiding the hypokalemia associated with traditional loop diuretics.[6][7]

VU590 dihydrochloride emerged from a high-throughput screening campaign as a potent, submicromolar inhibitor of ROMK.[4][8] While it demonstrated significant potency, it was found to be only moderately selective, also inhibiting the Kir7.1 channel at low micromolar concentrations.[9][10] This cross-reactivity makes it a less-than-ideal probe for studying ROMK function specifically within the kidney where both channels are co-expressed.[6][9] Nevertheless, its discovery was a landmark achievement that spurred further medicinal chemistry efforts to develop highly selective ROMK inhibitors.

Quantitative Data: Potency and Selectivity

The inhibitory activity of VU590 has been characterized against several inward-rectifier potassium channels. The data highlights its potency for ROMK and its primary off-target activity against Kir7.1.

| Table 1: Potency of VU590 Dihydrochloride | |

| Target Channel | IC50 Value |

| ROMK (Kir1.1) | 290 nM[9][10] |

| Kir7.1 | 8 µM[9][10] |

| Table 2: Selectivity Profile of VU590 Dihydrochloride | |

| Target Channel | Activity |

| Kir2.1 | No apparent effect[4] |

| Kir4.1 | No apparent effect[4] |

Mechanism of Action

VU590 acts as an intracellular pore blocker of the ROMK channel. The inhibition is both voltage- and K+-dependent, which is characteristic of compounds that bind within the channel's ion conduction pathway.[4][11]

Molecular modeling and site-directed mutagenesis studies have been crucial in elucidating the binding site. These studies revealed that a single amino acid residue, Asparagine 171 (N171) , located in the channel pore, is essential for the high-affinity block of ROMK by VU590.[4][11] Mutating this residue to a negatively charged amino acid, such as aspartate (N171D) or glutamate (B1630785) (N171E), dramatically reduces the inhibitory effect of VU590.[4][11]

Interestingly, the binding mechanism differs for Kir7.1. In Kir7.1, a negatively charged residue at the equivalent position is preferred for VU590 binding, indicating a fundamentally different ligand-channel interface between the two channels.[4] This difference in binding mode is a key determinant of VU590's differential affinity for ROMK and Kir7.1.

Caption: Mechanism of VU590 action as an intracellular pore blocker of the ROMK channel.

Experimental Protocols

The characterization of VU590 as a ROMK inhibitor involved several key experimental methodologies.

High-Throughput Screening: Thallium (Tl+) Flux Assay

The initial discovery of VU590 was accomplished using a high-throughput thallium (Tl+) flux assay, a common method for measuring the activity of potassium channels.

-

Principle: ROMK channels are permeable to Tl+ ions. A Tl+-sensitive fluorescent dye (e.g., FluxOR™) is loaded into cells expressing the ROMK channel. When Tl+ enters the cell through the channel, it binds to the dye, causing an increase in fluorescence. Inhibitors of the channel will prevent this Tl+ influx, resulting in a lower fluorescence signal.

-

Cell Line: A stable HEK-293 cell line expressing a constitutively active mutant of human ROMK (ROMK-S44D) is typically used to ensure a robust and consistent signal.

-

Procedure:

-

Cells are plated in 384-well microplates and loaded with the Tl+-sensitive dye.

-

Test compounds, such as VU590 from a chemical library, are added to the wells.

-

A stimulus buffer containing Tl+ is added to initiate ion flux through the ROMK channels.

-

The fluorescence intensity in each well is measured over time using a plate reader.

-

A decrease in the rate of fluorescence increase compared to control (DMSO-treated) wells indicates inhibition of the channel.

-

Concentration-response curves are generated to determine the IC50 value of active compounds.[6]

-

Electrophysiology: Whole-Cell Patch Clamp

To confirm the inhibitory activity and characterize the mechanism of action, whole-cell patch-clamp electrophysiology is employed.

-

Principle: This technique allows for the direct measurement of ion currents flowing across the cell membrane through the channels of interest.

-

Cell Preparation: HEK-293 cells transiently or stably expressing the desired Kir channel (e.g., ROMK, Kir7.1) are used.

-

Solutions:

-

Extracellular (Bath) Solution (in mM): Typically contains 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4.

-

Intracellular (Pipette) Solution (in mM): Typically contains 150 KCl, 2 MgCl2, 10 HEPES, 5 EGTA, adjusted to pH 7.2.

-

-

Procedure:

-

A glass micropipette filled with the intracellular solution is sealed onto the surface of a cell.

-

The cell membrane under the pipette is ruptured to gain "whole-cell" access, allowing control of the membrane potential and measurement of the total current.

-

A voltage protocol (e.g., voltage ramps or steps) is applied to elicit channel currents.[6]

-

Once a stable baseline current is established, VU590 is applied to the cell via the bath solution.

-

The reduction in current amplitude in the presence of the compound is measured to quantify the degree of inhibition. Voltage- and K+-dependence can be assessed by altering voltage protocols and extracellular K+ concentrations.[4][11]

-

Molecular Biology: Site-Directed Mutagenesis

To identify the specific amino acid residues involved in VU590 binding, site-directed mutagenesis is performed.

-

Principle: This technique is used to create specific, targeted changes to the DNA sequence of the gene encoding the channel. This results in a modified protein with one or more amino acid substitutions.

-

Procedure:

-

A plasmid containing the cDNA for the ROMK channel is used as a template.

-

Primers containing the desired mutation (e.g., to change the codon for N171 to one for Aspartate, D) are used in a PCR reaction to generate a new plasmid with the mutated sequence.

-

The mutated plasmid is then transfected into cells (e.g., HEK-293 for patch-clamp or Xenopus oocytes for two-electrode voltage clamp) for functional expression.

-

The effect of VU590 on the mutated channel is then assessed using the electrophysiological methods described above. A significant change in IC50 for the mutated channel compared to the wild-type channel indicates that the mutated residue is critical for inhibitor binding.[4][11]

-

Caption: Experimental workflow for the discovery and characterization of VU590.

ROMK Signaling and Physiological Role

VU590 inhibits the fundamental role of ROMK in renal ion transport. The following diagram illustrates the channel's function in the key segments of the nephron.

Caption: Physiological role of ROMK in the nephron and the sites of VU590 inhibition.

Summary and Conclusion

VU590 dihydrochloride is a potent, cell-permeable inhibitor of the ROMK (Kir1.1) potassium channel that acts by blocking the intracellular pore. Its discovery was a pivotal moment in the exploration of ROMK as a diuretic drug target. While its utility as an in vivo probe is limited by its moderate selectivity over the related Kir7.1 channel, it remains an invaluable research tool.[9] The characterization of VU590 has provided deep insights into the molecular pharmacology of Kir channels and established a clear path for the structure-activity relationship studies that have since yielded next-generation inhibitors with superior potency and selectivity.

References

- 1. scilit.com [scilit.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of ROMK (Kir1.1) channels: new mechanisms and aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ROMK inhibitor actions in the nephron probed with diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of VU590 Dihydrochloride: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

VU590 dihydrochloride (B599025), a potent inhibitor of the renal outer medullary potassium channel (Kir1.1 or ROMK) and the inwardly rectifying potassium channel Kir7.1, has emerged as a significant pharmacological tool for probing the physiological roles of these channels. Its discovery through high-throughput screening and subsequent characterization have provided valuable insights into the structure-function relationships of Kir channels and have paved the way for the development of more selective inhibitors with therapeutic potential. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental protocols related to VU590 dihydrochloride.

Discovery and Screening

VU590 was identified from a high-throughput screen of approximately 225,000 small molecules from the NIH Molecular Libraries Small-Molecule Repository.[1] The primary screening assay utilized a fluorescence-based thallium flux methodology to identify modulators of Kir1.1 channel activity.

High-Throughput Screening Protocol: Thallium Flux Assay

The thallium (Tl+) flux assay is a robust method for assessing the function of potassium channels in a high-throughput format. It relies on the principle that Tl+ can permeate K+ channels and that its intracellular accumulation can be detected by a Tl+-sensitive fluorescent dye.

Experimental Protocol:

-

Cell Culture: A stable cell line expressing the target Kir channel (e.g., Kir1.1) is cultured in 384-well microplates.

-

Dye Loading: The cells are loaded with a Tl+-sensitive fluorescent dye, such as FluoZin-2, by incubation with the acetoxymethyl (AM) ester form of the dye. Probenecid may be included to inhibit organic anion transporters and improve dye retention.

-

Compound Addition: Test compounds, including VU590, are added to the wells at various concentrations.

-

Thallium Stimulation: A solution containing Tl+ is added to the wells to initiate influx through the open Kir channels.

-

Fluorescence Reading: The change in intracellular fluorescence is monitored over time using a kinetic imaging plate reader. Inhibition of the channel results in a decreased rate of Tl+ influx and a correspondingly lower fluorescent signal.

Pharmacological Profile

VU590 dihydrochloride is a potent inhibitor of Kir1.1 and a moderately potent inhibitor of Kir7.1. It exhibits selectivity over other members of the inwardly rectifying potassium channel family, such as Kir2.1 and Kir4.1.

| Target | IC50 | Species | Assay | Reference |

| Kir1.1 (ROMK) | 290 nM | Rat | Electrophysiology | [2] |

| 294 nM | Not Specified | Not Specified | [3] | |

| Kir7.1 | 8 µM | Human | Electrophysiology | [2] |

| Kir2.1 | No effect | Human | Electrophysiology | [4] |

| Kir4.1 | No effect | Human | Electrophysiology | [4] |

| Kir2.3 | Not Specified | Human | Not Specified | [4] |

| Kir6.2/SUR1 | > 50 µM | Mouse/Hamster | Electrophysiology | [4] |

Mechanism of Action

Electrophysiological studies have revealed that VU590 acts as an intracellular pore blocker of Kir1.1 and Kir7.1 channels.[5] Its binding is voltage- and potassium-dependent, suggesting that the binding site is located within the ion conduction pathway and is accessible from the cytoplasm.[1][6]

Molecular Determinants of Binding

Site-directed mutagenesis studies have identified asparagine 171 (N171) in the pore-lining region of Kir1.1 as a critical residue for high-affinity block by VU590.[5] Mutation of this residue significantly reduces the inhibitory potency of the compound. The binding mode of VU590 to Kir7.1 appears to be different, with residues E149 and A150 playing a more critical role.[5]

Experimental Protocols

Synthesis of VU590 Dihydrochloride

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the effects of compounds on ion channel function with high temporal and voltage resolution.

Experimental Protocol for Kir1.1 and Kir7.1:

-

Cell Preparation: HEK-293 cells stably or transiently expressing the Kir channel of interest are used for recordings.

-

Pipette and Bath Solutions:

-

Pipette Solution (Intracellular): Contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 1 EGTA, with the pH adjusted to 7.3 with KOH.

-

Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, and 10 HEPES, with the pH adjusted to 7.4 with NaOH.

-

-

Recording Configuration: Whole-cell patch-clamp recordings are established.

-

Voltage Protocol: To elicit Kir currents, cells are typically held at a holding potential of -70 mV or -80 mV. Voltage ramps or steps to various potentials (e.g., from -120 mV to +60 mV) are then applied to generate current-voltage (I-V) relationships.

-

Compound Application: VU590 dihydrochloride is dissolved in the bath solution and perfused onto the cell to determine its effect on the channel currents.

Signaling Pathways and Physiological Relevance

The inhibition of Kir1.1 and Kir7.1 by VU590 has significant implications for cellular function in various tissues, most notably the kidney and the eye.

Kir1.1 (ROMK) in the Kidney

In the thick ascending limb of the loop of Henle, Kir1.1 is crucial for potassium recycling across the apical membrane, which is essential for the function of the Na-K-2Cl cotransporter (NKCC2) and, consequently, for salt reabsorption. In the collecting duct, Kir1.1 provides the primary pathway for potassium secretion. Inhibition of Kir1.1 is therefore expected to have a diuretic effect.

Caption: Kir1.1 signaling in renal epithelial cells.

Kir7.1 in the Retinal Pigment Epithelium (RPE)

In the RPE of the eye, Kir7.1 is highly expressed on the apical membrane and plays a critical role in maintaining the potassium homeostasis of the subretinal space. This is vital for the proper function and health of photoreceptor cells. Inhibition of Kir7.1 can disrupt this delicate ionic balance, leading to impaired visual function.[7]

Caption: Kir7.1 signaling in the retinal pigment epithelium.

Experimental Workflow

The discovery and characterization of a novel ion channel modulator like VU590 typically follow a structured workflow.

Caption: Experimental workflow for VU590 discovery.

Conclusion

VU590 dihydrochloride is a landmark small molecule in the field of inwardly rectifying potassium channel pharmacology. Its discovery and development have not only provided a valuable tool for basic research but have also validated Kir1.1 as a druggable target. The detailed experimental protocols and understanding of its mechanism of action outlined in this guide serve as a foundation for further investigation into the physiological and pathophysiological roles of Kir1.1 and Kir7.1 and for the development of next-generation, highly selective Kir channel modulators for therapeutic applications.

References

- 1. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 7-Benzyl-1,4,10-trioxa-7,13-diazacyclopentadecane | C17H28N2O3 | CID 24847359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

VU590 Dihydrochloride: A Technical Guide on its Interaction with Renal Potassium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of VU590 dihydrochloride (B599025), a small-molecule inhibitor of the inward rectifier potassium (Kir) channel family. It details the compound's pharmacological profile, mechanism of action, and its effects on key potassium channels within the renal system. The document includes summaries of quantitative data, detailed experimental methodologies, and visualizations of relevant pathways and workflows to support advanced research and drug development efforts.

Introduction to VU590 and Renal Kir Channels

Inward rectifier potassium (Kir) channels are crucial for maintaining membrane potential and facilitating potassium transport in various tissues, including the kidney.[1][2] Within the kidney, the Kir1.1 channel, also known as the renal outer medullary K+ (ROMK) channel, is a key player in ion homeostasis.[3] It is predominantly expressed on the luminal membrane of the thick ascending limb (TAL) and the collecting duct (CD).[1][3] In the TAL, Kir1.1 is essential for recycling potassium to the lumen, which is necessary for the function of the Na-K-2Cl cotransporter (NKCC2), a primary target for loop diuretics.[1][4] In the CD, it provides the main pathway for potassium secretion.[1]

VU590 was identified through a high-throughput screening as the first publicly disclosed potent, submicromolar small-molecule inhibitor of the Kir1.1 channel.[1][3] Its discovery has provided a valuable chemical tool for probing the function of Kir channels.

Pharmacological Profile and Quantitative Data

VU590 is a potent inhibitor of Kir1.1 (ROMK). However, it exhibits moderate selectivity, as it also inhibits the Kir7.1 channel at low micromolar concentrations.[1][3][5] This cross-reactivity is a critical consideration for its use as a research tool, particularly in tissues like the kidney where both Kir1.1 and Kir7.1 are co-expressed.[4] VU590 shows no significant activity against other related channels such as Kir2.1 and Kir4.1.[1][3]

Table 1: Inhibitory Potency of VU590 Dihydrochloride on Kir Channels

| Channel Target | IC50 Value | Source |

|---|---|---|

| Kir1.1 (ROMK) | ~0.2 µM - 0.29 µM | [1][5] |

Table 2: Selectivity Profile of VU590

| Channel Target | Effect | Source |

|---|---|---|

| Kir2.1 | No apparent effect | [1][3] |

| Kir4.1 | No apparent effect |[1][3] |

Mechanism of Action

Research combining molecular modeling, site-directed mutagenesis, and patch-clamp electrophysiology has elucidated that VU590 acts as a pore blocker.[1][3] The binding site is located within the intracellular pore of the channel, which VU590 accesses from the cytoplasm.[3][4]

Key characteristics of the inhibition include:

-

Voltage-Dependence : The blocking action of VU590 is dependent on the membrane voltage.[1]

-

K+ Dependence : The block is also dependent on the concentration of potassium ions. High extracellular K+ can reduce the inhibitory effect, suggesting a "knock-off" mechanism where K+ ions flowing into the cell can displace the VU590 molecule from its binding site.[1][4]

-

Key Amino Acid Residues : Mutagenesis studies have identified specific amino acid residues critical for VU590 binding. For Kir1.1, asparagine at position 171 (N171) is essential, while for Kir7.1, glutamate (B1630785) at 149 (E149) and alanine (B10760859) at 150 (A150) are key determinants of the block.[3]

Caption: Intracellular pore blockade of a Kir channel by VU590.

Effect on Renal Physiology

By inhibiting Kir1.1, VU590 disrupts normal ion transport in the nephron, leading to a diuretic and natriuretic effect.

-

In the Thick Ascending Limb (TAL) : Inhibition of Kir1.1 prevents the recycling of K+ back into the tubular lumen. This reduces the activity of the NKCC2 cotransporter, leading to decreased reabsorption of Na+, K+, and Cl-. This mechanism is similar to that of loop diuretics.[1]

-

In the Collecting Duct (CD) : Inhibition of Kir1.1 blocks the primary route for K+ secretion into the urine. This action has the potential to be potassium-sparing.[1]

The dual action of inhibiting Na+ reabsorption in the TAL and K+ secretion in the CD makes Kir1.1 an attractive target for a new class of K+-sparing diuretics.[1][4]

Caption: VU590 inhibits Kir1.1-mediated K+ recycling in the TAL.

Experimental Protocols

The primary method for characterizing the effects of VU590 on Kir channels is patch-clamp electrophysiology.

A. Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ionic currents flowing through the channels of an entire cell, allowing for the determination of parameters like IC50 and the voltage-dependence of the block.

-

Cell Preparation : Human Embryonic Kidney (HEK-293) cells are commonly used.[4] Cells are transiently transfected with the cDNA encoding the specific Kir channel subunit (e.g., Kir1.1, Kir7.1) to ensure its expression.

-

Solutions :

-

External (Bath) Solution (in mM) : Typically contains 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4.

-

Internal (Pipette) Solution (in mM) : Typically contains 140 KCl, 2 MgCl2, 10 HEPES, 10 EGTA, and 5 ATP, with pH adjusted to 7.3.

-

-

Recording Procedure :

-

A glass micropipette with a tip diameter of ~1 µm, filled with the internal solution, is brought into contact with a transfected cell.

-

Gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette and the cell membrane.

-

A brief pulse of stronger suction ruptures the membrane patch, establishing the "whole-cell" configuration, where the pipette solution equilibrates with the cell cytoplasm.

-

The membrane potential is clamped at a holding potential (e.g., -80 mV).

-

Voltage protocols (e.g., voltage ramps or steps from -120 mV to +60 mV) are applied to elicit channel currents.

-

After recording baseline currents, VU590 dihydrochloride is added to the external solution via a perfusion system, and the voltage protocol is repeated to measure the inhibited current.

-

The percentage of inhibition is calculated by comparing the current amplitudes before and after drug application.

-

B. Thallium Flux Assay

This fluorescence-based assay is used for high-throughput screening to identify channel modulators. It was instrumental in the initial discovery of VU590.[3]

-

Principle : The assay substitutes thallium ions (Tl+) for K+. Tl+ can permeate K+ channels, and its influx into the cell is detected by a Tl+-sensitive fluorescent dye.

-

Procedure : Cells expressing the target channel are loaded with the dye. A Tl+-containing solution is added, and the resulting increase in fluorescence is measured. A compound that blocks the channel will prevent Tl+ influx and thus inhibit the fluorescence signal.

Caption: Experimental workflow for testing VU590 via patch-clamp.

Conclusion and Future Directions

VU590 dihydrochloride is a potent inhibitor of the renal potassium channel Kir1.1 (ROMK) and a moderately potent inhibitor of Kir7.1.[1][5] Its mechanism as an intracellular pore blocker is well-characterized, making it a foundational tool compound for studying Kir channel pharmacology.[1][3] However, its off-target activity on Kir7.1 limits its utility as a selective probe for Kir1.1 function in native renal tissue.[4] This limitation spurred the development of more selective Kir1.1 inhibitors, such as VU591, to better explore the therapeutic potential of targeting ROMK for a new generation of potassium-sparing diuretics.[4] Future research will continue to focus on developing highly selective modulators for individual Kir channel subtypes to dissect their specific physiological roles and validate them as drug targets.

References

- 1. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacology of VU590 Dihydrochloride (B599025)

This guide provides a comprehensive overview of the pharmacology of VU590 dihydrochloride, a potent inhibitor of inwardly rectifying potassium (Kir) channels. The information is compiled from publicly available research, focusing on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used in its characterization.

Core Pharmacology

VU590 dihydrochloride is a small molecule inhibitor that primarily targets the Kir1.1 (also known as the renal outer medullary potassium channel, ROMK) and, to a lesser extent, the Kir7.1 potassium channels.[1][2][3][4][5][6] It has been instrumental as a chemical probe to investigate the physiological roles of these channels.[5][6] Notably, it displays no significant activity against Kir2.1 or Kir4.1 channels, highlighting its moderate selectivity.[2] The compound acts as an intracellular pore blocker, with its binding influenced by both voltage and the concentration of extracellular potassium.[5][6]

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data for VU590 dihydrochloride's activity on various Kir channels.

| Target | Reported IC50 | Species | Assay Type | Reference |

| Kir1.1 (ROMK) | 290 nM | Rat | Thallium Flux Assay | [1][3] |

| Kir1.1 (ROMK) | 294 nM | Not Specified | Not Specified | [2] |

| Kir1.1 (ROMK) | ~0.2 µM (200 nM) | Not Specified | Not Specified | [5][6] |

| Kir7.1 | 8 µM | Not Specified | Thallium Flux Assay | [1][3] |

| Kir7.1 | ~8 µM | Not Specified | Not Specified | [5][6] |

| Kir2.1 | No effect | Not Specified | Not Specified | [2] |

| Kir4.1 | No effect | Not Specified | Not Specified | [2] |

IC50 values represent the concentration of the inhibitor required to block 50% of the channel's activity.

Mechanism of Action

VU590 acts as a pore blocker, accessing its binding site from the intracellular side of the channel.[2] The inhibition is voltage-dependent and sensitive to the extracellular potassium concentration, a characteristic feature of pore blockers that can be "knocked off" their binding site by the influx of potassium ions.[5][6]

Molecular Determinants of Binding

Site-directed mutagenesis studies have identified key amino acid residues within the pore-forming region of Kir1.1 and Kir7.1 that are critical for VU590 binding.

-

In Kir1.1: Asparagine 171 (N171) is a crucial residue for high-affinity block.[5][6]

-

In Kir7.1: The binding mode of VU590 is different. While the equivalent residue to N171 in Kir1.1 is important, other residues also play a significant role.[5][6]

Experimental Protocols

The following sections outline the general methodologies employed in the pharmacological characterization of VU590 dihydrochloride. For precise, step-by-step protocols, it is essential to consult the primary research articles.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through channels in the membrane of a whole cell, allowing for the characterization of inhibitor effects on channel activity.

General Workflow:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured and transiently transfected with the cDNA encoding the Kir channel of interest.

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a specific resistance (typically 3-7 MΩ). The pipette is filled with an intracellular solution mimicking the cell's internal environment.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

-

Voltage Clamp and Data Acquisition: The cell membrane potential is clamped at a specific voltage. A series of voltage steps or ramps are applied to elicit channel currents, which are recorded before and after the application of VU590 dihydrochloride.

-

Data Analysis: The recorded currents are analyzed to determine the extent of channel inhibition and to calculate parameters such as the IC50.

Site-Directed Mutagenesis

This method is used to alter specific amino acids in the channel protein to identify residues critical for inhibitor binding.

General Workflow:

-

Primer Design: Primers containing the desired nucleotide change are designed to amplify the plasmid DNA containing the Kir channel cDNA.

-

PCR Amplification: The plasmid is amplified using a high-fidelity DNA polymerase, incorporating the mutation.

-

Template Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI enzyme, which specifically targets methylated DNA.

-

Transformation: The mutated plasmid is transformed into competent E. coli for amplification.

-

Sequence Verification: The plasmid DNA is purified and sequenced to confirm the presence of the desired mutation.

-

Functional Expression: The mutated channel is then expressed in a suitable system (e.g., HEK-293 cells) for functional analysis using techniques like patch-clamp electrophysiology.

Molecular Modeling and Docking

Computational methods are used to predict the binding mode of VU590 within the pore of the Kir channels.

General Workflow:

-

Homology Modeling: A three-dimensional model of the Kir channel is built based on the known crystal structure of a related potassium channel.

-

Ligand Preparation: The 3D structure of VU590 is generated and optimized.

-

Docking Simulation: A docking program is used to predict the most favorable binding poses of VU590 within the channel's pore.

-

Analysis: The predicted binding poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the channel residues.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Intracellular binding of VU590 to block the Kir channel pore.

Experimental Workflow for Pharmacological Characterization

References

- 1. Molecular modeling and docking of small molecule inhibitors against NEK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combined 3D-QSAR, molecular docking and dynamics simulations studies to model and design TTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scanning mutagenesis of the putative transmembrane segments of Kir2.1, an inward rectifier potassium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mutational Insight into Allosteric Regulation of Kir Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

VU590 Dihydrochloride: A Technical Guide to its Function as an Intracellular Pore Blocker of Inward-Rectifier Potassium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU590 dihydrochloride (B599025) is a pivotal small-molecule inhibitor that has significantly advanced the study of inward-rectifier potassium (Kir) channels. As the first publicly disclosed submicromolar inhibitor of Kir1.1 (ROMK), it has become an invaluable tool for elucidating the physiological roles of these channels.[1][2] This technical guide provides a comprehensive overview of VU590's mechanism of action as an intracellular pore blocker, its selectivity profile, and the molecular determinants of its interaction with Kir channels. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in the field.

Introduction to VU590 and Inward-Rectifier Potassium (Kir) Channels

Inward-rectifier potassium (Kir) channels are a family of ion channels crucial for maintaining cellular excitability, ion homeostasis, and membrane potential in a wide array of tissues.[1] These channels exhibit a characteristic feature known as inward rectification, where the influx of K+ ions into the cell is favored over the efflux. This property is due to a voltage-dependent block of the channel pore by intracellular cations like magnesium and polyamines.[3]

VU590 was identified through a high-throughput screening of approximately 225,000 compounds and emerged as a potent inhibitor of Kir1.1.[1][3] Kir1.1, predominantly expressed in the kidney, plays a vital role in potassium secretion and sodium reabsorption, making it a potential therapeutic target for diuretics.[1][4] VU590 also demonstrates inhibitory activity against Kir7.1, which is involved in processes such as myometrial contractility and melanocortin signaling.[1][2]

Mechanism of Action: Intracellular Pore Blockade

The primary mechanism by which VU590 inhibits Kir channel function is through direct occlusion of the intracellular pore. Several lines of evidence support this model:

-

Voltage-Dependent Block: The inhibitory effect of VU590 is dependent on the membrane voltage, a hallmark of open-channel blockers that bind within the ion conduction pathway.[1][4]

-

Potassium-Dependent Block: The potency of VU590 is influenced by the extracellular potassium concentration, further suggesting that its binding site is located within the pore and that its access or binding is competitive with K+ ions.[1]

VU590 is believed to access its binding site from the cytoplasmic side of the channel, physically obstructing the flow of potassium ions.[4]

Molecular Determinants of VU590 Binding

Mutagenesis studies have been instrumental in identifying the key amino acid residues that govern the interaction between VU590 and its target channels.

Kir1.1

In Kir1.1, a single pore-lining residue, Asparagine 171 (N171) , is critical for high-affinity block by VU590.[1][4] Substitution of this residue with negatively charged amino acids, such as aspartate (N171D) or glutamate (B1630785) (N171E), leads to a dramatic reduction in VU590 sensitivity.[1][4] This highlights the importance of the specific chemical environment at this position for the binding of VU590.

Kir7.1

Interestingly, the binding mode of VU590 in Kir7.1 differs from that in Kir1.1. In Kir7.1, two residues within the pore are essential for optimal block: Glutamate 149 (E149) and Alanine 150 (A150) .[4] Furthermore, Threonine 153 (T153) , located at the base of the pore, acts as a "polar barrier," creating an energetic hurdle that restricts the access of lower-affinity ligands like VU590 to their deeper binding site.[4][5]

Quantitative Data

The inhibitory potency of VU590 has been quantified using various experimental techniques, primarily thallium flux assays and patch-clamp electrophysiology.

| Target Channel | IC50 (Thallium Flux Assay) | IC50 (Electrophysiology) | Key Binding Residues | Reference |

| Kir1.1 (ROMK) | ~300 nM | ~0.2 µM (200 nM) | N171 | [1][3] |

| Kir7.1 | Not Reported | ~8 µM | E149, A150, T153 | [1][2] |

| Kir2.1 | No significant inhibition | No effect at 10 µM | - | [3] |

| Kir4.1 | No significant inhibition | No effect at 10 µM | - | [3] |

Table 1: Inhibitory Potency and Selectivity of VU590

Experimental Protocols

High-Throughput Screening using Thallium Flux Assay

This assay is a common method for screening large compound libraries for Kir channel modulators.

-

Cell Culture: HEK-293 cells are transiently transfected with the Kir channel of interest.

-

Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye.

-

Compound Application: Compounds from the library, such as VU590, are added to the cells at a specific concentration (e.g., 10 µM).[3]

-

Thallium Flux Initiation: A solution containing thallium (Tl+) is added. Tl+ is a surrogate for K+ and can pass through open Kir channels.

-

Fluorescence Measurement: The influx of Tl+ causes an increase in fluorescence, which is measured over time. Inhibitors of the channel will reduce the rate of fluorescence increase.

Caption: Workflow for Thallium Flux Assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity and the effect of inhibitors.

-

Cell Preparation: Transiently transfected HEK-293 cells expressing the Kir channel of interest are used.[3]

-

Pipette Preparation: Glass micropipettes are filled with an intracellular solution and have a resistance of 2-5 MΩ.

-

Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The membrane patch under the pipette is ruptured to gain electrical access to the entire cell.

-

Voltage Protocol: The cell is held at a specific holding potential, and voltage steps are applied to elicit Kir channel currents. For example, current amplitude can be recorded at -120 mV.[3]

-

Compound Application: VU590 is applied to the cell via the extracellular bath solution.

-

Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the extent of inhibition.

Caption: Patch-Clamp Electrophysiology Workflow.

Signaling Pathway and Mechanism of Block

The interaction of VU590 with Kir channels is a direct physical blockade rather than an indirect effect on a signaling pathway that modulates channel activity. The following diagram illustrates the proposed mechanism of action.

Caption: VU590 Intracellular Pore Block Mechanism.

Conclusion

VU590 dihydrochloride is a well-characterized intracellular pore blocker of Kir1.1 and Kir7.1 channels. Its discovery has provided a crucial chemical tool for dissecting the physiological and pathological roles of these channels. The detailed understanding of its mechanism of action, binding sites, and inhibitory potency, as outlined in this guide, serves as a valuable resource for researchers aiming to utilize VU590 in their studies or for the development of next-generation Kir channel modulators with improved selectivity and therapeutic potential.

References

- 1. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-molecule modulators of inward rectifier K+ channels: recent advances and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plight of the pore polar bar(rier) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early Exploratory Studies of VU590 Dihydrochloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core findings from early exploratory studies on VU590 dihydrochloride (B599025), a potent inhibitor of the renal outer medullary potassium (ROMK) channel. The document focuses on its mechanism of action, selectivity, and the experimental protocols utilized in its initial characterization.

Core Findings: Mechanism and Selectivity

VU590 dihydrochloride was identified as a potent, moderately selective inhibitor of the inward-rectifier potassium (Kir) channel Kir1.1, also known as ROMK.[1][2] These early studies established that VU590 also inhibits Kir7.1, albeit with lower potency.[1][2] The compound was found to have no significant effect on other related Kir channels, such as Kir2.1 and Kir4.1, at concentrations up to 10 µM.[3][4][5]

Quantitative Data Summary

The inhibitory activity of VU590 dihydrochloride on various Kir channels is summarized in the tables below.

Table 1: Inhibitory Potency of VU590 on Kir Channels

| Target Channel | IC50 Value | Reference |

| Kir1.1 (ROMK) | ~290 nM | [1] |

| Kir7.1 | ~8 µM | [1] |

| Kir2.1 | No significant inhibition at 10 µM | [3] |

| Kir4.1 | No significant inhibition at 10 µM | [3] |

Table 2: Effect of Site-Directed Mutations on VU590 Inhibition of Kir1.1

| Mutation | Effect on VU590 Potency | Approximate Change in IC50 | Reference |

| N171D | Dramatically weakened block | ~75-fold increase | [4] |

| N171E | Dramatically weakened block | Not specified | [6] |

Key Experimental Protocols

The primary methodologies employed in the early exploratory studies of VU590 dihydrochloride were whole-cell patch-clamp electrophysiology and site-directed mutagenesis.

Whole-Cell Patch-Clamp Electrophysiology

This technique was used to measure the ion channel activity of Kir channels expressed in a heterologous system.

-

Cell Line: Human Embryonic Kidney 293 (HEK-293) cells were predominantly used.[2][3]

-

Transfection: HEK-293 cells were transiently transfected with plasmids containing the cDNA for the specific Kir channel subunit of interest (e.g., wild-type or mutant Kir1.1).

-

Electrophysiological Recordings:

-

Whole-cell currents were recorded using a patch-clamp amplifier.

-

The extracellular (bath) solution and intracellular (pipette) solution were formulated to isolate the potassium currents.

-

A voltage-step protocol was applied to the cell membrane to elicit channel activity. For instance, from a holding potential, voltage was stepped through a range of potentials to measure current flow.

-

-

Compound Application: VU590 dihydrochloride was applied to the cells via the bath solution to determine its effect on channel currents.

-

Data Analysis: The inhibition of the channel current by VU590 was measured, and dose-response curves were generated to calculate the IC50 values.

Site-Directed Mutagenesis

This method was used to identify specific amino acid residues in the Kir channels that are critical for VU590's inhibitory activity.

-

Primer Design: Mutagenic oligonucleotide primers were designed to introduce specific point mutations into the cDNA of the Kir channel.

-

Mutagenesis Reaction: A polymerase chain reaction (PCR)-based method was used with the mutagenic primers and the plasmid DNA containing the wild-type channel sequence to generate plasmids with the desired mutation.

-

Verification: The mutated plasmids were sequenced to confirm the presence of the intended mutation.

-

Functional Analysis: The mutated channels were then expressed in HEK-293 cells and studied using whole-cell patch-clamp electrophysiology to assess the impact of the mutation on the inhibitory effect of VU590.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of VU590 action on the Kir1.1 (ROMK) potassium channel.

Experimental Workflow

Caption: General experimental workflow for characterizing VU590's effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule modulators of inward rectifier K+ channels: recent advances and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for VU590 Dihydrochloride in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU590 dihydrochloride (B599025) is a valuable pharmacological tool for studying the function and therapeutic potential of inwardly rectifying potassium (Kir) channels. It is a potent inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1, and also exhibits inhibitory activity against Kir7.1.[1][2] This document provides detailed application notes and a comprehensive experimental protocol for the use of VU590 dihydrochloride in whole-cell patch clamp electrophysiology experiments, a gold-standard technique for investigating ion channel function.[3][4][5]

VU590 acts as an intracellular pore blocker of Kir channels, with its inhibitory effect being both voltage- and potassium-dependent.[6] Understanding its mechanism of action and having a robust experimental protocol are crucial for obtaining reliable and reproducible data in studies related to renal physiology, hypertension, and other conditions where Kir channels play a significant role.

Quantitative Data Summary

The following table summarizes the key quantitative data for VU590 dihydrochloride.

| Parameter | Value | Channel Target(s) | Reference |

| IC50 | ~290 nM | Kir1.1 (ROMK) | [1][2] |

| IC50 | ~8 µM | Kir7.1 | [1] |

| Mechanism of Action | Intracellular pore block | Kir1.1, Kir7.1 | [6] |

| Solubility | DMSO | N/A | |

| Storage (Stock Solution) | -20°C for up to 1 month, -80°C for up to 6 months | N/A |

Experimental Protocols

This section outlines a detailed protocol for investigating the inhibitory effects of VU590 dihydrochloride on Kir1.1 channels expressed in Human Embryonic Kidney 293 (HEK293) cells using the whole-cell patch clamp technique. HEK293 cells are a widely used expression system for studying recombinant ion channels due to their high transfection efficiency and low endogenous channel expression.[7]

Materials

-

VU590 dihydrochloride

-

HEK293 cells stably or transiently expressing the Kir1.1 channel

-

Cell culture reagents (DMEM, FBS, antibiotics, etc.)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Patch clamp rig (amplifier, micromanipulator, microscope, etc.)

-

Borosilicate glass capillaries for pipette pulling

-

Perfusion system

Solutions

1. VU590 Dihydrochloride Stock Solution:

-

Prepare a 10 mM stock solution of VU590 dihydrochloride in 100% DMSO.

-

Aliquot and store at -20°C or -80°C, protected from light.

2. Extracellular (Bath) Solution (in mM):

-

135 NaCl

-

5 KCl

-

2 CaCl₂

-

1 MgCl₂

-

10 HEPES

-

10 Glucose

-

Adjust pH to 7.4 with NaOH.

-

Adjust osmolarity to ~310 mOsm.

3. Intracellular (Pipette) Solution (in mM):

-

130 KCl

-

5 NaCl

-

1 MgCl₂

-

10 HEPES

-

11 EGTA

-

4 Mg-ATP

-

0.3 Na-GTP

-

Adjust pH to 7.3 with KOH.

-

Adjust osmolarity to ~290 mOsm.

Procedure

1. Cell Preparation:

-

Culture HEK293 cells expressing Kir1.1 in DMEM supplemented with 10% FBS and appropriate antibiotics in a 37°C, 5% CO₂ incubator.

-

Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Pipette Preparation:

-

Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Backfill the pipette with the filtered intracellular solution.

3. Patch Clamp Recording:

-

Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution at a rate of 1-2 mL/min.

-

Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal (resistance > 1 GΩ).

-

Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

-

Set the amplifier to voltage-clamp mode and hold the membrane potential at a holding potential of -80 mV.

4. Data Acquisition:

-

To elicit Kir1.1 currents, apply a voltage ramp protocol from -120 mV to +60 mV over 1 second. Alternatively, a step protocol can be used, with voltage steps from -120 mV to +60 mV in 20 mV increments for 500 ms (B15284909) each.[8][9]

-

Record baseline currents in the extracellular solution for a stable period (e.g., 3-5 minutes).

-

Prepare working concentrations of VU590 dihydrochloride by diluting the stock solution into the extracellular solution. It is recommended to test a range of concentrations to determine the IC50 (e.g., 1 nM to 10 µM).

-

Apply the VU590-containing solution to the cell via the perfusion system.

-

Record the currents in the presence of the compound until a steady-state block is achieved.

-

To determine the reversibility of the block, wash out the compound by perfusing with the control extracellular solution.

5. Data Analysis:

-

Measure the peak inward current amplitude at a negative potential (e.g., -100 mV) before and after the application of VU590.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the concentration-response curve and fit the data with a Hill equation to determine the IC50 value.

Visualizations

Kir Channel Activation Signaling Pathway

Caption: Simplified signaling pathway of Kir channel activation, highlighting the crucial role of PIP2.

Experimental Workflow for Patch Clamp Analysis of VU590

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. HEK Cells in Electrophysiological Assays: Best Practices [cytion.com]

- 3. Inwardly rectifying potassium channels (K<sub>IR</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. researchgate.net [researchgate.net]

- 5. Inward-rectifier potassium channel - Wikipedia [en.wikipedia.org]

- 6. meetings.cshl.edu [meetings.cshl.edu]

- 7. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of VU590 Dihydrochloride Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Abstract

VU590 dihydrochloride (B599025) is a potent and moderately selective inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1, with an IC50 of approximately 294 nM.[1][2][3] It also inhibits the inward-rectifying potassium channel Kir7.1 with an IC50 of around 8 µM.[2][3][4][5] These application notes provide a detailed protocol for the preparation of VU590 dihydrochloride stock solutions for in vitro research applications. The protocol includes information on necessary materials, step-by-step preparation, and proper storage conditions.

Chemical and Physical Properties

A summary of the key quantitative data for VU590 dihydrochloride is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₃₂N₄O₇·2HCl | [1][] |

| Molecular Weight | 561.46 g/mol | [1][2][][7][8][9] |

| Purity (HPLC) | ≥97% | [1] |

| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [2][4][8][9] |

| Maximum Solubility | Up to 100 mM in DMSO | [9] |

| Appearance | Solid powder | [8] |

| Storage (Solid) | -20°C | [1][9] |

| Storage (Stock Solution) | -20°C for up to 1 month (protect from light); -80°C for up to 6 months. | [4] |

Experimental Protocol: Stock Solution Preparation

This protocol outlines the procedure for preparing a 10 mM stock solution of VU590 dihydrochloride in DMSO.

3.1 Materials and Equipment

-

VU590 dihydrochloride powder

-

Anhydrous or newly opened Dimethyl sulfoxide (DMSO), biotechnology grade

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Optional: Sonicator or water bath

3.2 Step-by-Step Preparation

-

Acclimatization: Before opening, allow the vial of VU590 dihydrochloride powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic compound.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of VU590 dihydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.61 mg of the compound.

-

Calculation: The required mass can be calculated using the following formula: Mass (g) = Desired Concentration (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol )

-

Example for 1 mL of 10 mM stock:

-

Mass (mg) = (10 mmol/L) × (0.001 L) × (561.46 g/mol ) × (1000 mg/g) = 5.61 mg

-

-

-

Dissolution: Add the appropriate volume of DMSO to the tube containing the VU590 dihydrochloride powder. For the example above, add 1 mL of DMSO.

-

Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. To aid dissolution, especially for higher concentrations, gentle warming in a water bath (up to 60°C) or sonication can be applied.[4] It is recommended to use newly opened DMSO as hygroscopic DMSO can negatively affect solubility.[4]

-

Aliquoting and Storage: For convenience and to minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Ensure the solutions are protected from light.[4]

Workflow and Pathway Diagrams

4.1 Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of the VU590 dihydrochloride stock solution.

Caption: Workflow for VU590 dihydrochloride stock solution preparation.

4.2 Simplified Signaling Pathway Inhibition

VU590 dihydrochloride acts as a blocker of specific inwardly rectifying potassium (Kir) channels.

Caption: VU590 blocks Kir1.1/Kir7.1 channels, inhibiting K+ influx.

Safety Precautions

Standard laboratory safety practices should be followed when handling VU590 dihydrochloride and DMSO.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle the chemical powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

DMSO is known to facilitate the absorption of other chemicals through the skin; therefore, avoid direct skin contact.

-

Consult the Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. VU 590 dihydrochloride | CAS 1783987-83-6 | VU590 2HCl | Tocris Bioscience [tocris.com]

- 2. immunomart.com [immunomart.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. usbio.net [usbio.net]

- 8. medkoo.com [medkoo.com]

- 9. ML111 supplier | CAS No 1783987-83-6; 313505-85-0 (Free Base) | ROMK and Kir7.1 Inhibiyor | VU590 [aobious.com]

Application Notes and Protocols for Utilizing VU590 Dihydrochloride in Xenopus Oocyte Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Xenopus laevis oocyte expression system is a robust and versatile platform for the heterologous expression and functional characterization of ion channels. Its large size facilitates the microinjection of complementary RNA (cRNA) and subsequent electrophysiological analysis, particularly using the two-electrode voltage clamp (TEVC) technique. VU590 dihydrochloride (B599025) is a known inhibitor of specific inward rectifier potassium (Kir) channels, making it a valuable pharmacological tool for studying their function and physiology. These application notes provide detailed protocols for the use of VU590 in Xenopus oocytes expressing Kir channels, along with relevant quantitative data and pathway diagrams.

VU590 acts as a pore blocker of Kir1.1 (also known as ROMK) and Kir7.1 channels.[1] Its mechanism of action involves entering the cytoplasmic pore of the channel to physically occlude ion conduction.[1] This inhibitory effect is both voltage- and potassium-dependent.[1]

Quantitative Data: Inhibition of Kir Channels by VU590

The following table summarizes the inhibitory activity of VU590 on various Kir channel subtypes as determined in different expression systems.

| Channel Subtype | Expression System | IC50 | Notes |

| Kir1.1 (ROMK) | Not Specified | 240 nM | Potent inhibitor.[1] |

| Kir7.1 | Not Specified | 8 µM | Moderate inhibitor.[1] |

| Kir2.1 | Not Specified | No effect | Selective against this subtype.[1] |

| Kir4.1 | Not Specified | No effect | Selective against this subtype.[1] |

| AeKir1 (mosquito) | TREx-HEK293 cells | 5.6 µM | Inhibitor of insect Kir channel.[2] |

| AeKir1 (mosquito) | Xenopus Oocytes | ~50% inhibition at 50 µM | |

| AeKir2B (mosquito) | Xenopus Oocytes | No significant effect at 50 µM |

Signaling Pathway and Mechanism of Action

VU590 directly blocks the pore of sensitive Kir channels from the intracellular side. This inhibition reduces the outward potassium current, leading to depolarization of the cell membrane. The following diagram illustrates this mechanism.

Caption: Mechanism of VU590 action on Kir channels.

Experimental Protocols

Preparation of Xenopus Oocytes

-

Oocyte Harvesting: Anesthetize a female Xenopus laevis frog by immersion in a solution of tricaine (B183219) (MS-222). Surgically remove a portion of the ovary and place it in a calcium-free OR2 solution.

-

Defolliculation: Incubate the ovarian lobes in a collagenase solution (e.g., 2 mg/mL in OR2) for 1-2 hours with gentle agitation to remove the follicular cell layer.

-

Selection and Storage: Manually separate the oocytes and wash them thoroughly with ND96 solution. Select healthy, stage V-VI oocytes and store them in supplemented ND96 solution at 16-18°C.

cRNA Preparation and Microinjection

-

cRNA Synthesis: Linearize the plasmid DNA containing the Kir channel of interest and use an in vitro transcription kit to synthesize capped cRNA.

-

Microinjection: Pull microinjection needles from glass capillaries. Load the needle with the cRNA solution (typically 25-50 ng per oocyte) and inject approximately 50 nL into the cytoplasm of each oocyte.

-

Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C to allow for channel expression.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol is designed to measure whole-cell currents from Kir channels expressed in Xenopus oocytes and to assess the inhibitory effect of VU590.

Solutions and Reagents:

-

ND96 (Recording Solution): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH adjusted to 7.4 with NaOH.

-

High Potassium Solution (for measuring inward currents): Varying concentrations of KCl (e.g., 10 mM, 50 mM) with a corresponding reduction in NaCl to maintain osmolarity.

-

VU590 Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of VU590 dihydrochloride in DMSO and store at -20°C. Dilute to the final desired concentration in the recording solution on the day of the experiment.

Experimental Workflow:

References

- 1. Pharmacological Validation of an Inward-Rectifier Potassium (Kir) Channel as an Insecticide Target in the Yellow Fever Mosquito Aedes aegypti | PLOS One [journals.plos.org]

- 2. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]

Application of VU590 Dihydrochloride in Kidney Physiology Research: A Focus on ROMK Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU590 dihydrochloride (B599025) is a valuable pharmacological tool for investigating renal physiology, specifically through its potent and moderately selective inhibition of the Renal Outer Medullary Potassium (ROMK) channel, also known as Kir1.1.[1][2][3][4] Contrary to any misconception, VU590 dihydrochloride is not an inhibitor of the K-Cl cotransporter KCC2. Its primary targets in the kidney are the inwardly rectifying potassium channels ROMK (Kir1.1) and, to a lesser extent, Kir7.1.[1][2][3][4] This document provides detailed application notes and protocols for the use of VU590 dihydrochloride in kidney physiology research, focusing on its established role as a ROMK inhibitor.

ROMK channels are critical for potassium homeostasis and salt reabsorption in the kidney.[5] They are predominantly expressed on the apical membrane of epithelial cells in the thick ascending limb (TAL) of the loop of Henle and the principal cells of the cortical collecting duct (CCD).[5][6][7][8] In the TAL, ROMK facilitates K+ recycling across the apical membrane, which is essential for the function of the Na-K-2Cl cotransporter (NKCC2) and the generation of the lumen-positive transepithelial voltage that drives paracellular cation reabsorption.[1][9] In the CCD, ROMK is the primary channel for potassium secretion.[5]

By inhibiting ROMK, VU590 dihydrochloride offers a powerful means to dissect the roles of this channel in renal function, explore its potential as a therapeutic target for diuretic development, and investigate the pathophysiology of renal ion transport disorders.

Quantitative Data Summary

The following tables summarize the quantitative effects of ROMK inhibition by VU590 dihydrochloride and other ROMK inhibitors from in vivo and in vitro studies.

Table 1: In Vivo Effects of ROMK Inhibitors on Renal Function in Rats

| Parameter | Vehicle Control | ROMK Inhibitor (Compound A) | Furosemide (Loop Diuretic) | Hydrochlorothiazide (Thiazide Diuretic) |

| Urine Output (ml/100g BW over 4h) | 2.23 ± 0.13 | 4.00 ± 0.41 | 4.00 ± 0.41 | - |

| Urinary Na+ Excretion (% increase) | - | ~3400 | ~1600 | - |

| Urinary K+ Excretion (% increase) | - | ~33 (attenuated) | ~167 | - |

| Urinary Ca2+ Excretion (% increase) | - | ~1200 | ~800* | - |

*P < 0.05 vs. Vehicle Control. Data adapted from studies on ROMK inhibitors.[5][10]

Table 2: Electrophysiological Effects of VU590 Dihydrochloride

| Channel | VU590 Dihydrochloride IC50 | Notes |

| ROMK (Kir1.1) | ~290 nM | Potent inhibition.[2][3] |

| Kir7.1 | ~8 µM | Moderate inhibition.[2][3] |

| Kir2.1 | No significant effect | Selective against Kir2.1.[1] |

| Kir4.1 | No significant effect | Selective against Kir4.1.[1] |

Signaling Pathways and Experimental Workflows

ROMK Signaling Pathway in the Thick Ascending Limb (TAL)

The following diagram illustrates the central role of ROMK in the TAL and its interaction with the Na-K-2Cl cotransporter (NKCC2). Inhibition of ROMK by VU590 dihydrochloride disrupts this cycle, leading to a diuretic effect.

Caption: ROMK-mediated K+ recycling in the TAL.

Experimental Workflow: In Vivo Evaluation of VU590 Dihydrochloride in a Rat Model

This workflow outlines a typical in vivo experiment to assess the diuretic and natriuretic effects of VU590 dihydrochloride.

References